In Vivo Survival Efficacy vs. Non-Myristoylated ARF6 (2-13) in Endotoxemia Model
In a murine endotoxic shock model, Myristoylated ARF6 (2-13) conferred a 65 percentage-point survival advantage over non-myristoylated ARF6 (2-13) and vehicle control [1].
| Evidence Dimension | 48-hour survival rate |
|---|---|
| Target Compound Data | 85% survival |
| Comparator Or Baseline | Non-myristoylated ARF6 (2-13) peptide: 20% survival; Vehicle control: 20% survival |
| Quantified Difference | 65 percentage-point increase in survival |
| Conditions | Male C57Bl/6 mice, 25 mg/kg LPS IP, 40 mmol/kg peptide IV via retro-orbital sinus, monitored 4× daily |
Why This Matters
This in vivo efficacy demonstrates that the myristoyl moiety is functionally required for therapeutic activity, not merely for handling, directly informing procurement choice.
- [1] Davis CT, Zhu W, Gibson CC, Bowman-Kirigin JA, Sorensen L, Ling J, Sun H, Navankasattusas S, Li DY. ARF6 inhibition stabilizes the vasculature and enhances survival during endotoxic shock. J Immunol. 2014 Jun 15;192(12):6045-52. View Source
